Biotin-AEEA-OPhOMe

Site-selective protein biotinylation N-terminal acylation Gly-His tag

Biotin-AEEA-OPhOMe (CAS 2546513-67-9, molecular weight 495.6 g/mol, formula C23H33N3O7S) is a heterotrifunctional biotinylation reagent comprising a biotin affinity handle, an aminoethylethanolamine (AEEA) polyethylene glycol-like spacer, and a reactive 4-methoxyphenyl (OPhOMe) ester terminus. Unlike conventional amine-reactive biotinylation reagents that target lysine ε-amines broadly, this compound functions as an acyl donor engineered for highly selective N-terminal acylation of proteins bearing an optimized Gly-Hisn tag sequence, enabling regiospecific introduction of biotin at a single, predefined site.

Molecular Formula C23H33N3O7S
Molecular Weight 495.6 g/mol
CAS No. 2546513-67-9
Cat. No. B6288462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-AEEA-OPhOMe
CAS2546513-67-9
Molecular FormulaC23H33N3O7S
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C23H33N3O7S/c1-30-16-6-8-17(9-7-16)33-21(28)14-32-13-12-31-11-10-24-20(27)5-3-2-4-19-22-18(15-34-19)25-23(29)26-22/h6-9,18-19,22H,2-5,10-15H2,1H3,(H,24,27)(H2,25,26,29)/t18-,19-,22-/m0/s1
InChIKeyKDTMBJQBBQCQPI-IPJJNNNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-AEEA-OPhOMe (CAS 2546513-67-9): A Site-Selective Biotinylation Reagent for N-Terminal Protein Labeling


Biotin-AEEA-OPhOMe (CAS 2546513-67-9, molecular weight 495.6 g/mol, formula C23H33N3O7S) is a heterotrifunctional biotinylation reagent comprising a biotin affinity handle, an aminoethylethanolamine (AEEA) polyethylene glycol-like spacer, and a reactive 4-methoxyphenyl (OPhOMe) ester terminus [1]. Unlike conventional amine-reactive biotinylation reagents that target lysine ε-amines broadly, this compound functions as an acyl donor engineered for highly selective N-terminal acylation of proteins bearing an optimized Gly-Hisn tag sequence, enabling regiospecific introduction of biotin at a single, predefined site [1][2]. It is supplied as a research-grade reagent by IRIS Biotech (product code RL-3100) and is employed in chemical biology, biopharmaceutical conjugate development, and proteomic applications requiring homogeneous, site-specifically biotinylated protein preparations [1].

Why Generic Biotin NHS Esters or PEG-Linkers Cannot Replace Biotin-AEEA-OPhOMe for Regiospecific N-Terminal Conjugation


Conventional biotinylation reagents—such as NHS-biotin, sulfo-NHS-LC-biotin, or Biotin-PEGn-NHS esters—target primary amines indiscriminately, reacting with both the N-terminal α-amine and multiple internal lysine ε-amines, thereby producing heterogeneous mixtures of variably labeled protein species [1]. This stochastic labeling confounds downstream quantitative assays, compromises batch-to-batch reproducibility, and can sterically or functionally perturb the protein at unintended sites. Biotin-PEGn-OH or alkyne-based PROTAC linkers lack the activated ester entirely and are not suited for direct, covalent protein acylation. Biotin-AEEA-OPhOMe circumvents these limitations via its 4-methoxyphenyl ester moiety, which, in combination with a Gly-Hisn tag fused to the protein N-terminus, achieves catalytic, sequence-directed acylation at a single site with negligible off-target lysine modification [1][2]. Generic substitution therefore forfeits site selectivity, product homogeneity, and the functional integrity of the labeled protein—parameters that are critical in biopharmaceutical conjugate development, quantitative proteomics, and any workflow requiring a defined biotin-to-protein stoichiometry.

Biotin-AEEA-OPhOMe (2546513-67-9): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


N-Terminal Selectivity vs. NHS-Biotin Lysine Labeling: Mono-Functionalization Yield and Lysine Reactivity Suppression

Biotin-AEEA-OPhOMe (compound 20 in Martos-Maldonado et al.) was reacted with GH6-BIR2 protein and achieved 60% mono-functionalized product at 80% total conversion (20 equiv., 24 h at RT, then additional 20 equiv. for 24 h). No detectable lysine ε-amine acylation was observed by ESI-MS or tryptic digest analysis, demonstrating that the 4-methoxyphenyl ester–Gly-His tag pair effectively suppresses off-target lysine reactivity [1]. In contrast, standard NHS-biotin reagents (e.g., NHS-LC-biotin) react with all surface-accessible primary amines, yielding heterogeneous multi-labeled protein populations that cannot be resolved into a single, defined species without extensive purification—a fundamental limitation for applications requiring precise biotin stoichiometry [1].

Site-selective protein biotinylation N-terminal acylation Gly-His tag protein conjugate homogeneity

Acylation Conversion Efficiency on Multiple Unrelated Proteins: Cross-Workflow Quantitative Performance

The 4-methoxyphenyl ester motif was evaluated across four structurally unrelated proteins. GH6-EGFP (35 µM) treated with 40 equiv. of azido-4-methoxyphenyl ester (compound 18) for 4 days at 4 °C achieved 88% conversion (71% mono-functionalized). GH6-MBP under similar conditions (35 µM, 36 equiv.) reached 59% mono-labeled protein. GH6-BIR2 with 20 equiv. of compound 18 gave 83% conversion (65% mono-functionalized) [1]. GH6-SUMO reacted with Biotin-AEEA-OPhOMe (compound 20) to a similar degree and with comparable selectivity as GH6-BIR2 [1]. This consistent performance across a fluorescent protein, a maltose-binding protein, an apoptosis regulator domain, and a small ubiquitin-like modifier demonstrates workflow transferability that is not guaranteed with alternative linker chemistries whose efficiency varies drastically with protein surface lysine content [1].

protein acylation efficiency ESI-MS quantification N-terminal modification chemical biology

Acylation Does Not Impair Protein Function: Retained Caspase-7 Inhibitory Potency Post-Modification

To verify that N-terminal acylation with the 4-methoxyphenyl ester does not compromise biological activity, acylated GH6-BIR2 (azido-labeled via compound 18) was tested in a caspase-7 inhibition assay using the DEVD-AFC fluorogenic substrate. The N-terminally modified GH6-BIR2 was equally potent in inhibiting caspase-7 as the unmodified counterpart [1]. This functional preservation contrasts with random lysine biotinylation, where modification at or near the active site or binding interface can partially or completely ablate protein activity—a risk that cannot be predicted a priori and necessitates case-by-case functional validation for every lysine-targeted conjugate [1].

functional protein labeling caspase inhibition assay biopharmaceutical conjugate activity GH6-BIR2

Post-Acylation Streptavidin Binding Competence Verified by Western Blot: Confirming Biotin Accessibility

Biotinylated GH6-BIR2 prepared using Biotin-AEEA-OPhOMe (compound 20) was shown by western blot to retain full streptavidin-binding competence [1]. This confirms that the AEEA spacer arm provides sufficient distance between the protein surface and the biotin moiety to avoid steric occlusion of the biotin-streptavidin binding pocket—a known issue with zero-length or very short biotin linkers [1]. The 14-atom AEEA spacer (estimated ~17 Å extended length) plus the pentanoyl chain from biotin provides a total reach of approximately 25 Å, which exceeds the minimum spacing requirement for unhindered streptavidin access determined in surface plasmon resonance studies of biotinylated proteins [2].

streptavidin-biotin interaction western blot detection biotin accessibility protein conjugate validation

4-Methoxyphenyl Ester Hydrolytic Stability: Half-Life of 3.8 Hours Informs Experimental Handling Windows

The 4-methoxyphenyl ester moiety in compound 18 (azido analog, structurally equivalent to the reactive group in Biotin-AEEA-OPhOMe) exhibits a half-life of 3.8 hours in 200 mM HEPES buffer at pH 7.5 and 4 °C [1]. This moderate hydrolytic stability is deliberate: it provides a sufficient aqueous working window for protein acylation while ensuring that unreacted ester does not persist to cause post-reaction off-target labeling. In contrast, NHS esters (e.g., NHS-biotin) have a typical half-life of 4–5 hours at pH 7.5 and 0 °C but react more rapidly with lysine amines, and sulfo-NHS esters exhibit half-lives of only 1–3 hours under similar conditions, requiring more careful timing of quenching steps . The 4-methoxyphenyl ester thus offers a balanced reactivity profile that supports the Gly-His tag-catalyzed acylation while minimizing spontaneous hydrolysis that would waste reagent.

activated ester stability half-life in aqueous buffer reaction optimization 4-methoxyphenyl ester

AEEA Spacer Enhances Aqueous Solubility and Reduces Non-Specific Binding Compared to Alkyl-Chain Biotin Linkers

The AEEA (8-amino-3,6-dioxaoctanoic acid) spacer incorporated in Biotin-AEEA-OPhOMe introduces two ethylene glycol units that increase aqueous solubility of both the reagent and the resulting bioconjugate [1]. Polyethylene glycol-based linkers are documented to reduce non-specific hydrophobic interactions with biological matrices compared to alkyl-chain linkers of equivalent length [2]. In the context of the Gly-His tag acylation method, the high aqueous solubility of the AEEA-biotin conjugate ensures that the biotin moiety remains solvent-exposed and available for streptavidin capture, rather than collapsing onto the protein surface through hydrophobic interactions—a phenomenon observed with purely alkyl-chain biotin linkers such as LC-biotin (6-aminohexanoic acid spacer) [1][2].

PEG spacer solubility AEEA linker non-specific binding reduction bioconjugate solubility

Evidence-Based Procurement Scenarios for Biotin-AEEA-OPhOMe (2546513-67-9): When Site-Selectivity Defines Workflow Success


Production of Homogeneous Antibody-Drug Conjugate (ADC) Surrogates with Defined Biotin-to-Antibody Stoichiometry

In early-stage ADC development, biotinylated antibody surrogates are used for in vitro receptor binding and internalization assays. Random lysine biotinylation produces heterogeneous antibody populations with variable drug-to-antibody ratios that confound quantitative interpretation. By engineering a Gly-Hisn tag at the antibody N-terminus (or using a Fab fragment with such a tag) and reacting with Biotin-AEEA-OPhOMe, a single biotin is installed exclusively at the tag site, yielding a 1:1 biotin-to-antibody stoichiometry. The retention of antigen-binding function demonstrated for GH6-BIR2 after acylation [1] supports the expectation that antibody complementarity-determining regions, distal from the N-terminus, will remain uncompromised.

Quantitative Pull-Down/MS Proteomics Requiring Defined Biotin Stoichiometry for Label-Free Quantification

In affinity purification-mass spectrometry (AP-MS) workflows, the biotin tag stoichiometry directly influences the recovery efficiency and thus the quantitative accuracy of label-free protein abundance measurements. Multi-site biotinylation can artificially increase pull-down efficiency for some targets while sterically blocking others. The site-selective N-terminal acylation achieved with Biotin-AEEA-OPhOMe ensures that every bait protein carries exactly one biotin, enabling normalization of recovery across biological replicates. The cross-protein performance data (59–71% mono-functionalized yields across EGFP, MBP, BIR2, and SUMO [1]) demonstrates broad applicability to diverse bait proteins encountered in interactome studies.

Biopharmaceutical Conjugate Process Development Where Regulatory Documentation Demands Demonstrated Product Homogeneity

Regulatory agencies require detailed characterization of biopharmaceutical conjugates, including demonstration of conjugation site and product homogeneity. NHS-biotinylated proteins typically present as complex chromatograms with multiple peaks corresponding to different numbers of attached biotins—a characterization challenge. Biotin-AEEA-OPhOMe, by restricting biotin installation to the N-terminal Gly-His tag, produces predominantly a single, chromatographically resolvable species. The LC-MS and ESI-MS analytical data from Martos-Maldonado et al. [1] provide a validated analytical framework that can be adapted for in-process control and lot-release testing, reducing the analytical burden relative to characterizing heterogeneous lysine-labeled products.

Single-Molecule Biophysics and Super-Resolution Imaging Requiring Spatially Defined Fluorophore/Biotin Placement

Single-molecule FRET, optical tweezers, and DNA-PAINT super-resolution imaging methods depend on precise spatial placement of the fluorophore or biotin handle relative to the protein structure. Random lysine labeling introduces positional uncertainty that blurs distance measurements and limits spatial resolution. The N-terminal specificity of Biotin-AEEA-OPhOMe ensures that the biotin (which can be subsequently bound by fluorescent streptavidin) is positioned at a known locus—the protein N-terminus. The AEEA spacer provides a defined ~25 Å extension, enabling predictable geometric constraints in distance-dependent measurements. The confirmed streptavidin accessibility by western blot [1] validates that the biotin is freely available for dye-labeled streptavidin binding in imaging buffers.

Quote Request

Request a Quote for Biotin-AEEA-OPhOMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.